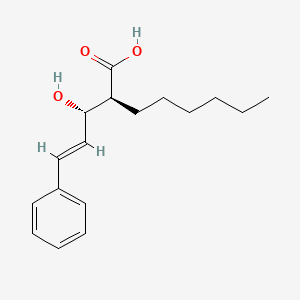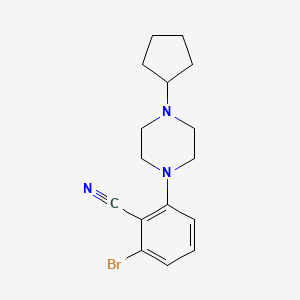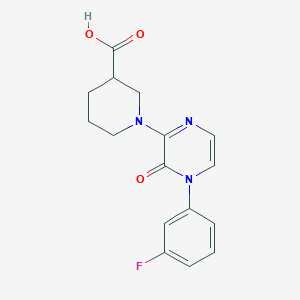
((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate is a complex organic compound with a unique structure It features multiple functional groups, including an azido group, a benzyloxy group, a hydroxy group, and a methoxy group, all attached to a tetrahydropyran ring
Méthodes De Préparation
The synthesis of ((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl groups on a suitable sugar derivative, followed by the introduction of the azido group through nucleophilic substitution. The benzyloxy and methoxy groups are then introduced via selective protection and deprotection steps. The final step involves esterification with benzoic acid to yield the desired compound. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Analyse Des Réactions Chimiques
((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction.
Substitution: The benzyloxy group can be replaced by other substituents through nucleophilic substitution reactions.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common reagents used in these reactions include PCC for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The azido group allows for bioorthogonal labeling, enabling the study of biological processes in living cells.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate depends on its specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for labeling biomolecules in living cells.
Comparaison Avec Des Composés Similaires
Similar compounds include other azido-sugar derivatives and benzyloxy-protected sugars. Compared to these compounds, ((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate offers unique advantages due to its specific functional groups, which allow for versatile chemical modifications and applications. Some similar compounds are:
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4R,5R,6S)-2-[(benzoyloxy)methyl]-6-{[(2R,3S,4S,5R,6R)-3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-methoxyoxan-4-yl]oxy}-5-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3-{[(2S,3R,4S,5S,6R)-3,4,5-tris(benzoyloxy)-6-[(benzoyloxy)methyl]oxan-2-yl]oxy}oxan-4-yl benzoate
Propriétés
Formule moléculaire |
C21H23N3O6 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-5-azido-3-hydroxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H23N3O6/c1-27-21-17(23-24-22)19(28-12-14-8-4-2-5-9-14)18(25)16(30-21)13-29-20(26)15-10-6-3-7-11-15/h2-11,16-19,21,25H,12-13H2,1H3/t16-,17-,18-,19-,21+/m1/s1 |
Clé InChI |
QOEXLISGNMTLDE-FKAKKMJLSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)N=[N+]=[N-] |
SMILES canonique |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)



![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)

![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)
![(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828390.png)
![(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11828394.png)
